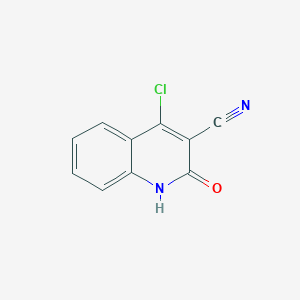
4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Overview
Description
4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a heterocyclic compound with the molecular formula C10H5ClN2O. It is part of the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of a chloro group at the 4-position, an oxo group at the 2-position, and a carbonitrile group at the 3-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the condensation of appropriate aniline derivatives with malononitrile in the presence of a catalyst. One common method involves the reaction of 4-chloroaniline with malononitrile and dimethylformamide (DMF) as a solvent, under reflux conditions. The reaction mixture is then treated with a base such as sodium ethoxide to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form quinoline derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like potassium carbonate, can facilitate substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
Substitution: Formation of 4-amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile or 4-thio-2-oxo-1,2-dihydroquinoline-3-carbonitrile.
Reduction: Formation of 4-chloro-2-oxo-1,2-dihydroquinoline-3-amine.
Oxidation: Formation of quinoline derivatives with various functional groups.
Scientific Research Applications
4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interfere with DNA synthesis in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
- 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile
- 4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Uniqueness
4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile is unique due to the presence of the chloro group, which can significantly influence its reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
4-chloro-2-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O/c11-9-6-3-1-2-4-8(6)13-10(14)7(9)5-12/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBMUCZTOBYSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680210-85-9 | |
| Record name | 4-Chloro-1,2-dihydro-2-oxoquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide](/img/structure/B2808271.png)
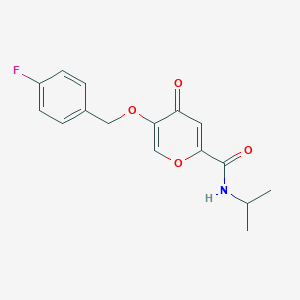

![3-[(3-chlorophenyl)methyl]-1-methyl-7-phenyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione](/img/structure/B2808274.png)
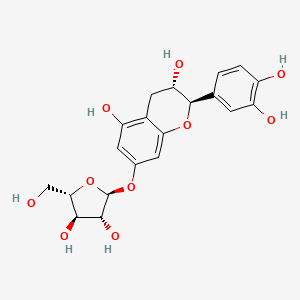
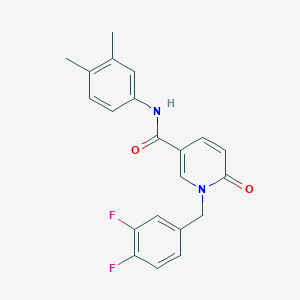
![4-[[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methylamino]quinoline-3-carboxylic acid](/img/structure/B2808280.png)
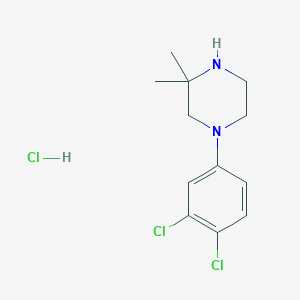
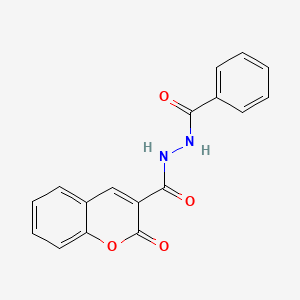
![(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2808286.png)

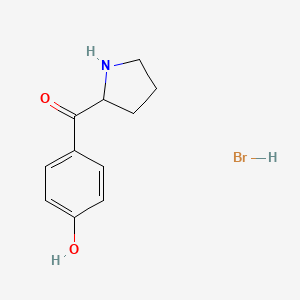
![5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B2808292.png)
